![molecular formula C27H33NO3 B1389489 N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline CAS No. 1040686-51-8](/img/structure/B1389489.png)
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline, also known as N-sec-butyl-2-phenoxyethoxy-3-aniline, is an aniline derivative that has been studied for its potential medicinal and industrial applications. This compound has a wide range of applications, including in the synthesis of pharmaceuticals, in the development of new drug delivery systems, and in the development of new materials for medical and industrial use. In
Aplicaciones Científicas De Investigación
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has been studied extensively for its potential medicinal and industrial applications. For example, this compound has been studied for its ability to act as a prodrug, which is a compound that is converted into an active drug in the body. This compound has also been studied for its potential use in the development of new drug delivery systems, such as nanoparticles, liposomes, and micelles. Additionally, this compound has been studied for its potential use in the development of new materials for medical and industrial use, such as polymers and hydrogels.
Mecanismo De Acción
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has been studied for its ability to act as a prodrug. Prodrugs are compounds that are converted into active drugs in the body. This process is known as prodrug activation, and it involves the conversion of the prodrug into an active drug form by enzymes in the body. The mechanism of action of this compound is not fully understood, but it is believed that the conversion of the prodrug into an active drug occurs through a series of chemical reactions.
Biochemical and Physiological Effects
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has been studied for its potential medicinal and industrial applications. This compound has been studied for its potential ability to act as a prodrug, and it has been found to have a number of biochemical and physiological effects. For example, this compound has been found to have anti-inflammatory and analgesic effects, as well as anti-cancer and anti-tumor effects. Additionally, this compound has been found to have anti-microbial and anti-viral effects, as well as neuroprotective and cardioprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has a number of advantages and limitations for use in lab experiments. One advantage of this compound is that it is relatively easy to synthesize, and it is also relatively stable in aqueous solutions. Additionally, this compound has a relatively low toxicity, which makes it suitable for use in lab experiments. However, this compound has a number of limitations, including its low solubility in water and its low bioavailability. Additionally, this compound has a relatively short half-life, which limits its use in long-term studies.
Direcciones Futuras
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline has a number of potential future directions. One potential future direction is the development of new drug delivery systems using this compound, such as nanoparticles, liposomes, and micelles. Additionally, this compound could be used in the development of new materials for medical and industrial use, such as polymers and hydrogels. Finally, this compound could be studied further for its potential ability to act as a prodrug and its potential biochemical and physiological effects.
Métodos De Síntesis
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline is achieved through a multi-step process. The first step involves the reaction of 2-ethoxyethanol and sec-butyl bromide, which forms 2-ethoxy-2-sec-butylpropane. This intermediate is then reacted with aniline and sodium hydroxide, which yields N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline2-phenoxyethoxy-3-aniline. This reaction is an example of a substituted aniline synthesis, which is a common method for synthesizing aniline derivatives.
Propiedades
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO3/c1-4-21(2)26-15-8-9-16-27(26)31-22(3)20-28-23-11-10-14-25(19-23)30-18-17-29-24-12-6-5-7-13-24/h5-16,19,21-22,28H,4,17-18,20H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZVDWBHRSEPHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(C)CNC2=CC(=CC=C2)OCCOC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[2-(Sec-butyl)phenoxy]propyl}-3-(2-phenoxyethoxy)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-Bromophenyl)sulfanyl]-3-pyridinylamine](/img/structure/B1389406.png)

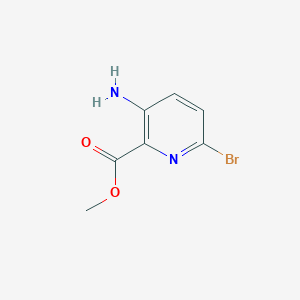

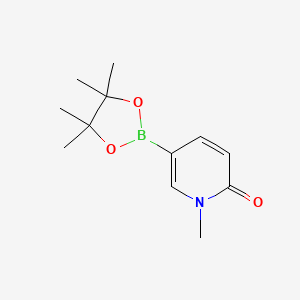
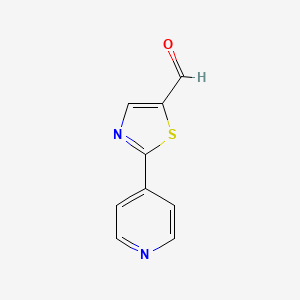
![4-Chloroimidazo[5,1-f][1,2,4]triazine](/img/structure/B1389414.png)
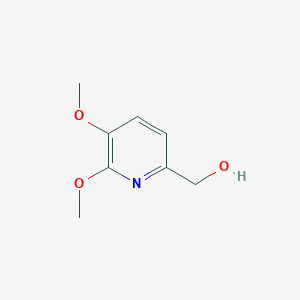
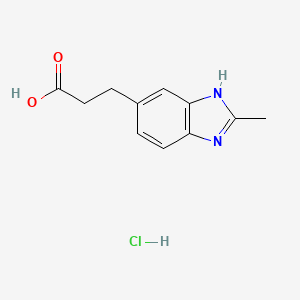
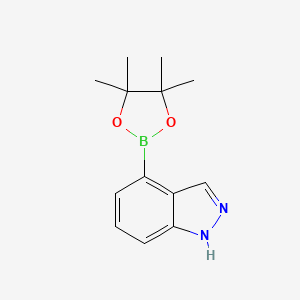
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1389420.png)
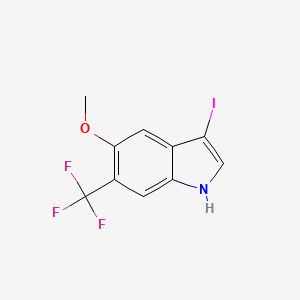
![6-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1389427.png)
![N-(3-(1H-imidazol-1-yl)propyl)-5-chloro-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1389429.png)